N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tosyl group, a tetrahydroquinoline moiety, and a furan-2-carboxamide group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)23-12-2-4-16-14-17(8-11-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWJDEMLGVJWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized using the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.
Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the tosylated tetrahydroquinoline with furan-2-carboxylic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides under mild to moderate conditions.
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Scientific Research Applications
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core and tosyl group but lacks the furan-2-carboxamide moiety.
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure with a benzamide group instead of the furan-2-carboxamide group.
Biological Activity
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound categorized as a tetrahydroquinoline derivative. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing available data from various studies and sources.
Chemical Structure and Properties
The structure of this compound features a tosyl group attached to a tetrahydroquinoline core and a furan-2-carboxamide moiety. This unique configuration contributes to its diverse biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S |
| Molecular Weight | 357.44 g/mol |
| CAS Number | 899983-52-9 |
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study focusing on tetrahydroquinoline derivatives showed that modifications in the chemical structure could enhance their effectiveness against bacteria and fungi. The presence of the tosyl group is believed to play a crucial role in this activity by enhancing lipophilicity and facilitating cell membrane penetration.
2. Anticancer Activity
Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, derivatives with similar structures have been tested against multiple cancer cell lines, displaying significant cytotoxic effects. The mechanism of action is thought to involve the inhibition of key enzymes involved in cell proliferation and apoptosis pathways.
Case Study:
In vitro studies on a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth and survival.
- Receptor Modulation: Interaction with cell surface receptors can alter signal transduction pathways.
- Gene Expression Alteration: It may influence gene expression related to cell cycle regulation and apoptosis .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Tetrahydroquinoline Core: Utilizing the Pictet-Spengler reaction.
- Tosylation: Reacting the resulting tetrahydroquinoline with p-toluenesulfonyl chloride.
Q & A
Basic: What are the optimal synthetic pathways for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:
- Tosylation : Introducing the tosyl group via reaction with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine) to protect the amine .
- Furan-2-carboxamide coupling : Amide bond formation using furan-2-carbonyl chloride or coupling reagents like HATU/DIPEA in anhydrous DMF .
Characterization : - NMR spectroscopy (1H, 13C) confirms regioselectivity and purity.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- HPLC monitors reaction progress and purity (>95% recommended for biological assays) .
Basic: How can researchers verify the structural integrity of this compound using spectroscopic methods?
Answer:
Critical spectroscopic validations include:
- 1H NMR :
- Aromatic protons (tetrahydroquinoline and furan) appear between δ 6.5–8.5 ppm.
- Tosyl methyl protons resonate as a singlet near δ 2.4 ppm.
- 13C NMR :
- Carbonyl signals (amide, tosyl) at δ 165–175 ppm.
- Furan carbons at δ 110–150 ppm .
- IR spectroscopy :
- Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and sulfonamide (S=O at ~1350/1150 cm⁻¹) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:
- Purity differences : Use orthogonal purification (e.g., prep-HPLC followed by recrystallization) .
- Assay conditions : Standardize protocols (e.g., cell line viability, ATP levels) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility effects : Pre-solubilize in DMSO (<0.1% final concentration) and validate with dose-response curves .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Core modifications :
- Replace the tosyl group with other sulfonamides (e.g., mesyl, triflyl) to assess steric/electronic effects .
- Vary the furan ring (e.g., thiophene, pyrrole) to modulate lipophilicity and target interactions .
- Functional assays :
- Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR for binding kinetics .
- Evaluate cellular permeability via Caco-2 assays .
Advanced: What computational methods predict the binding mode of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., PARP-1, tubulin). Validate with MD simulations (GROMACS) to assess stability .
- QSAR modeling : Generate descriptors (e.g., LogP, polar surface area) to correlate structural features with activity .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (furan oxygen) and hydrophobic regions (tetrahydroquinoline) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term : Store at –20°C in anhydrous DMSO (sealed under argon).
- Long-term : Lyophilize and keep at –80°C with desiccants (silica gel).
- Stability monitoring : Conduct periodic HPLC and NMR checks for degradation (e.g., hydrolysis of the amide bond) .
Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?
Answer:
- Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) .
- Separation : Employ chiral HPLC (Chiralpak AD-H column) or SFC with CO2/isopropyl alcohol gradients .
- Validation :
- Optical rotation ([α]D) measurements.
- Circular dichroism (CD) to confirm absolute configuration .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Answer:
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa).
- Mechanistic studies :
- Apoptosis (Annexin V/PI staining).
- Cell cycle arrest (flow cytometry with propidium iodide) .
- Target inhibition : Western blot for biomarkers (e.g., PARP cleavage, caspase-3 activation) .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Answer:
- Formulation : Use cyclodextrin complexes or lipid-based nanoparticles.
- Co-solvents : Optimize DMSO/PEG-400 mixtures (<1% final concentration).
- Surfactants : Add Tween-80 or pluronics (critical micelle concentration <0.01%) .
Advanced: What analytical techniques quantify this compound in complex matrices (e.g., plasma)?
Answer:
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: Acetonitrile/0.1% formic acid.
- Quantify via MRM transitions (e.g., m/z 400 → 255) .
- Validation : Assess linearity (R² >0.99), LOD/LOQ, and recovery rates (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
